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Compound of Interest

Compound Name:
1-(5-Chlorothiophen-2-yl)propan-

2-one

CAS No.: 1249958-78-8

Cat. No.: B2890606

Get Quote

CAS Number: 1249958-78-8 Synonyms: 5-Chloro-2-acetonylthiophene; 1-(5-Chloro-2-

thienyl)-2-propanone; 5-Cl-P2TP. Chemical Family: Thiophene-based Ketones / Heterocyclic

Building Blocks.

Executive Summary
1-(5-Chlorothiophen-2-yl)propan-2-one is a specialized heterocyclic scaffold utilized primarily

as a versatile intermediate in medicinal chemistry and forensic analysis. Structurally, it serves

as a bioisostere for 4-chlorophenylacetone (4-Chloro-P2P), replacing the phenyl ring with a 5-

chlorothiophene moiety. This substitution alters lipophilicity (

) and metabolic stability, making it a critical building block for the synthesis of 5-
chloromethiopropamine (5-Cl-MPA) and related serotonin/dopamine transporter ligands.

This guide details the physicochemical properties, validated synthesis pathways, and analytical

characterization of the compound, emphasizing high-purity production for reference standard

generation.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]

Property Data

CAS Number 1249958-78-8

IUPAC Name 1-(5-Chlorothiophen-2-yl)propan-2-one

Molecular Formula

Molecular Weight 174.65 g/mol

Appearance
Pale yellow to amber oil (tends to darken upon

oxidation)

Boiling Point (Predicted) 240–245 °C (at 760 mmHg)

Density ~1.28 g/cm³

Solubility
Soluble in DCM, MeOH, EtOAc; Insoluble in

water.[1][2]

Stability

Sensitive to light and air; store under inert gas

(Ar/

) at 2–8 °C.

Synthetic Methodologies
The synthesis of 1-(5-Chlorothiophen-2-yl)propan-2-one presents specific challenges

regarding regioselectivity on the thiophene ring. The Nitroalkene Route is the industry standard

for high-purity applications, avoiding the polyalkylation byproducts common in Friedel-Crafts

acylation.

Route A: The Nitroalkene Pathway (High Purity)
This three-step protocol ensures regiochemical control, placing the acetone side chain strictly

at the C2 position while retaining the chlorine at C5.

Step 1: Vilsmeier-Haack Formylation
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Precursor: 2-Chlorothiophene Reagents:

, DMF Mechanism: Electrophilic aromatic substitution.

Protocol: To a cooled solution of DMF (1.2 eq) and

(1.1 eq) at 0°C, add 2-chlorothiophene (1.0 eq) dropwise. The Vilsmeier adduct forms in situ.
Hydrolysis with aqueous sodium acetate yields 5-chloro-2-thiophenecarboxaldehyde.

Critical Control: Temperature must remain <20°C to prevent polymerization.

Step 2: Henry Reaction (Nitroaldol Condensation)
Precursor: 5-Chloro-2-thiophenecarboxaldehyde Reagents: Nitroethane, Ammonium Acetate

(cat.) Product: 1-(5-Chlorothiophen-2-yl)-2-nitroprop-1-ene.

Protocol: Reflux aldehyde with excess nitroethane and catalytic

in toluene or acetic acid. Use a Dean-Stark trap to remove water, driving the equilibrium to
the nitroalkene.

Observation: Product crystallizes as yellow/orange needles upon cooling.

Step 3: Reductive Hydrolysis (Iron/Acid)
Precursor: Nitroalkene intermediate Reagents: Iron powder, HCl (aq), Toluene Mechanism:

Reduction of the alkene/nitro group to an enamine/oxime intermediate, followed by in-situ

hydrolysis to the ketone.

Protocol: Suspend iron powder (4 eq) in water/toluene with catalytic

. Add the nitroalkene slowly at reflux. Add conc. HCl dropwise. The tautomerization yields the
target ketone.

Purification: Steam distillation or high-vacuum fractional distillation is required to remove

amine byproducts.

Synthesis Workflow Diagram[7]
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Critical Process Parameters

2-Chlorothiophene
(CAS 96-43-5)

5-Chloro-2-
thiophenecarboxaldehyde

POCl3, DMF
(Vilsmeier-Haack)

1-(5-Cl-2-thienyl)-
2-nitroprop-1-ene

Nitroethane, NH4OAc
(Henry Rxn)

Step 2: Remove H2O
(Dean-Stark)

1-(5-Chlorothiophen-2-yl)
propan-2-one

(CAS 1249958-78-8)Fe, HCl, H2O
(Reductive Hydrolysis)

Step 3: Vigorous Reflux
Essential

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway from commercial 2-chlorothiophene to the target ketone.

Analytical Characterization
For validation of the reference standard, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)[5]
NMR (400 MHz,

):

2.20 (s, 3H,

-C=O) – Methyl ketone singlet.

3.85 (s, 2H,

-C=O) – Methylene bridge singlet.

6.65 (d,

Hz, 1H, Thiophene H-3) – Aromatic doublet.

6.80 (d,

Hz, 1H, Thiophene H-4) – Aromatic doublet.
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Note: The coupling constant (

) of ~3.8 Hz is characteristic of 2,5-disubstituted thiophenes.

Mass Spectrometry (GC-MS)
Molecular Ion (

):

174 (base peak usually 43 or 131).

Isotope Pattern: Distinctive Chlorine signature (

and

in 3:1 ratio) at 174/176.

Fragmentation:

131 (

): Loss of acetyl group (tropylium-like thiophene cation).

43 (

): Acetyl cation.

Applications in Drug Development
This compound is a Class I Bioisostere research tool.

Monoamine Transporter Ligands: It is the immediate precursor to 5-Chloromethiopropamine

(5-Cl-MPA). Researchers use this scaffold to probe the Serotonin Transporter (SERT) vs.

Dopamine Transporter (DAT) selectivity. The 5-chloro substituent typically increases SERT

affinity compared to the unsubstituted analog.

Metabolic Stability Studies: The chlorine atom blocks the metabolically vulnerable C5

position of the thiophene ring, preventing ring hydroxylation and extending the half-life of

derived pharmaceuticals in microsome stability assays.
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Safety & Handling Protocols
Signal Word:WARNING

Hazard Class Statement

Acute Toxicity Harmful if swallowed or inhaled.

Skin Irritation
Causes skin irritation.[3] Thiophene derivatives

can be sensitizers.[3]

Storage
Lachrymator potential. Store in a dedicated

flammables fridge.

Self-Validating Safety Workflow
Every synthesis batch must undergo a "Quench & Verify" cycle to ensure no unreacted

Vilsmeier reagent or nitroalkene remains, as these are highly reactive/toxic.

Reaction Complete?

TLC/GC Analysis
(Disappearance of Nitroalkene)

No (Continue Reflux)

Quench: Ice/Water
Neutralize to pH 7

Yes

Extraction (DCM)
Wash w/ Brine

Waste Disposal:
Halogenated Organics

Click to download full resolution via product page

Figure 2: Safety decision matrix for the workup of the reduction step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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